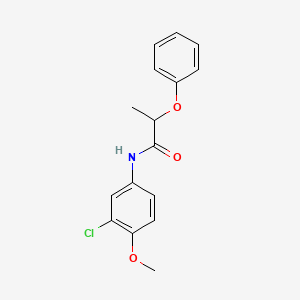![molecular formula C21H24N2O4 B3931041 2-[(2-Benzamido-3-phenylpropanoyl)amino]-3-methylbutanoic acid](/img/structure/B3931041.png)
2-[(2-Benzamido-3-phenylpropanoyl)amino]-3-methylbutanoic acid
概要
説明
2-[(2-Benzamido-3-phenylpropanoyl)amino]-3-methylbutanoic acid is an organic compound with a complex structure that includes benzamido and phenylpropanoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Benzamido-3-phenylpropanoyl)amino]-3-methylbutanoic acid typically involves multiple steps. One common method includes the reaction of benzoyl chloride with phenylalanine to form benzamido-phenylalanine. This intermediate is then reacted with 3-methylbutanoic acid under specific conditions to yield the final product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to control reaction parameters and ensure consistent product quality.
化学反応の分析
Types of Reactions
2-[(2-Benzamido-3-phenylpropanoyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-[(2-Benzamido-3-phenylpropanoyl)amino]-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-[(2-Benzamido-3-phenylpropanoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-Benzamido-3-phenylpropanoic acid
- 3-Phenyl-2-(phenylcarbonylamino)propanoic acid
Uniqueness
2-[(2-Benzamido-3-phenylpropanoyl)amino]-3-methylbutanoic acid is unique due to its specific structure, which includes both benzamido and phenylpropanoyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
IUPAC Name |
2-[(2-benzamido-3-phenylpropanoyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14(2)18(21(26)27)23-20(25)17(13-15-9-5-3-6-10-15)22-19(24)16-11-7-4-8-12-16/h3-12,14,17-18H,13H2,1-2H3,(H,22,24)(H,23,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWVKWTWXORXTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2Z)-2-Acetamido-3-phenylprop-2-enamido]pentanedioic acid](/img/structure/B3930972.png)
![1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenoxypropan-1-one](/img/structure/B3930987.png)

![3-(4-Chlorophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3931001.png)



![N-[3-(dimethylamino)-2-methylpropyl]-2-(4-nitrophenyl)acetamide](/img/structure/B3931026.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxypropanamide](/img/structure/B3931047.png)
![2-oxo-3-(2-pyridin-2-ylethyl)-1-(2-pyrrolidin-1-ylethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3931054.png)
![3-(4-Bromophenyl)-6-butoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3931059.png)
![N-[4-(acetylamino)phenyl]-2-phenoxypropanamide](/img/structure/B3931067.png)
